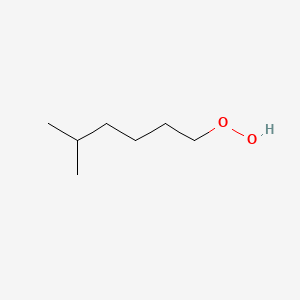
5-Methylhexane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhexane-1-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 5-methylhexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexane-1-peroxol typically involves the reaction of 5-methylhexan-1-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hydroperoxide, which subsequently rearranges to form the desired peroxide compound. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process, making it viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methylhexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
5-Methylhexane-1-peroxol has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for probing cellular redox states.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in polymerization reactions and as a curing agent for resins and plastics.
Mechanism of Action
The mechanism of action of 5-Methylhexane-1-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are critical for understanding the compound’s effects in biological systems and its potential therapeutic applications.
Comparison with Similar Compounds
5-Methylhexane-1-ol: The alcohol precursor used in the synthesis of 5-Methylhexane-1-peroxol.
Hexane-1-peroxol: A structurally similar peroxide compound with a different alkyl chain.
Methylhexane-2-peroxol: Another isomeric form with the peroxide group at a different position.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to generate ROS makes it particularly valuable in oxidative stress research and industrial applications requiring controlled oxidation processes.
Properties
CAS No. |
62399-07-9 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1-hydroperoxy-5-methylhexane |
InChI |
InChI=1S/C7H16O2/c1-7(2)5-3-4-6-9-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
GUNSQJWGYYHWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















